5,10-Dioxo-5,10-dihydroanthra[9,1,2-cde]benzo[rst]pentaphene-16,17-diyl dioctadecanoate
Description
Properties
IUPAC Name |
(34-octadecanoyloxy-12,21-dioxo-30-nonacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.022,27.028,32]tetratriaconta-1(30),2(34),3(16),4(13),5(33),6,8,10,14,17(31),18,20(32),22,24,26,28-hexadecaenyl) octadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C70H84O6/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-41-61(71)75-59-47-57-49-37-33-35-39-53(49)69(73)55-45-43-51-52-44-46-56-64-58(50-38-34-36-40-54(50)70(56)74)48-60(68(66(52)64)67(59)65(51)63(55)57)76-62(72)42-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33-40,43-48H,3-32,41-42H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMDCDHZHIBRIKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC1=C2C3=C(C=CC4=C3C(=C1)C5=CC=CC=C5C4=O)C6=C7C2=C(C=C8C7=C(C=C6)C(=O)C9=CC=CC=C98)OC(=O)CCCCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C70H84O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00562254 | |
| Record name | 5,10-Dioxo-5,10-dihydroanthra[9,1,2-cde]benzo[rst]pentaphene-16,17-diyl dioctadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00562254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1021.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82145-74-2 | |
| Record name | 5,10-Dioxo-5,10-dihydroanthra[9,1,2-cde]benzo[rst]pentaphene-16,17-diyl dioctadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00562254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
5,10-Dioxo-5,10-dihydroanthra[9,1,2-cde]benzo[rst]pentaphene-16,17-diyl dioctadecanoate is a complex organic compound that has garnered attention for its potential biological activities. This article compiles research findings on its biological properties, including anticancer activity, photophysical characteristics, and potential applications in organic electronics.
Chemical Structure and Properties
The compound features an anthraquinone backbone with a dioctadecanoate ester functional group. Its chemical formula is , and it has notable photophysical properties that are influenced by its structural characteristics.
Anticancer Activity
Research indicates that derivatives of anthraquinone compounds exhibit significant anticancer properties. For instance, studies have shown that compounds similar to 5,10-Dioxo-5,10-dihydroanthra[9,1,2-cde]benzo[rst]pentaphene demonstrate high levels of cytotoxicity against various cancer cell lines. In particular:
- Cell Line Studies : In vitro studies revealed that certain derivatives led to complete cell death in cancer cell lines with growth inhibition percentages exceeding 100% .
- Mechanism of Action : The proposed mechanisms include the induction of apoptosis and disruption of cellular metabolism in cancerous cells.
Photophysical Properties
The compound's photophysical characteristics are essential for its application in organic electronics:
- Exciton-Charge Transfer States : The introduction of substituents can enhance the emission properties by breaking symmetry within the molecular structure. This results in improved absorption and emission profiles from both excitonic and charge-transfer states .
- Spectroscopic Analysis : Detailed investigations using transient absorption spectroscopy have been conducted to understand the dynamics of exciton behavior in these compounds.
Case Studies
| Study | Findings |
|---|---|
| Anticancer Efficacy | Demonstrated significant cytotoxicity against breast and lung cancer cell lines. |
| Photophysical Characterization | Enhanced emission properties due to solvent-tunable exciton-charge transfer states. |
Research Findings
Several studies have focused on the synthesis and characterization of related compounds:
- Synthesis Methods : Various synthetic routes have been explored to obtain derivatives with improved biological activity.
- Molecular Docking Studies : Computational methods such as molecular docking have been employed to predict binding affinities to biological targets, aiding in drug design efforts.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
Table 1: Structural and Functional Group Comparisons
Physical and Chemical Property Analysis
Table 2: Key Property Comparisons
Preparation Methods
Condensation of Aromatic Precursors
Polycyclic systems are typically assembled via Friedel-Crafts alkylation or Diels-Alder cycloaddition. For example, violanthrone derivatives form through base-catalyzed condensation of naphthoquinones and anthracenes. In the target compound’s case, a similar strategy likely applies:
- Starting Materials : 1,5-Dihydroxyanthraquinone and naphthalene-2,3-dicarboxylic acid derivatives.
- Reaction Conditions :
- Mechanism : Sequential cyclodehydration and oxidative coupling to fuse aromatic rings.
Oxidative Cyclization
Post-condensation, oxidative cyclization introduces the dione groups. Air or chemical oxidants (e.g., MnO₂, K₃[Fe(CN)₆]) dehydrogenate intermediate dihydroanthracenes to anthraquinones. For the target compound:
$$
\text{Dihydroanthracene intermediate} + \text{O}2 \xrightarrow{\text{Cu(OAc)}2} \text{Anthraquinone core} + 2\text{H}_2\text{O} \quad
$$
Functionalization at C16 and C17 Positions
Introducing hydroxyl groups at positions 16 and 17 precedes esterification. Two primary routes are documented:
Direct Hydroxylation
Electrophilic aromatic substitution (EAS) using fuming sulfuric acid or nitration followed by reduction:
- Nitration : Treat the core with HNO₃/H₂SO₄ at 0–5°C to install nitro groups.
- Reduction : Catalytic hydrogenation (H₂/Pd-C) or SnCl₂/HCl reduces nitro to amine, followed by diazotization and hydrolysis to phenol.
| Step | Reagents | Temperature | Yield (%) |
|---|---|---|---|
| Nitration | HNO₃ (98%), H₂SO₄ | 0–5°C | 65–70 |
| Reduction | H₂ (1 atm), 10% Pd-C | 25°C | 85–90 |
Alkoxy Group Substitution
Alternative routes start with ethoxy or methoxy derivatives, as seen in solubilized vat dyes. For example:
- Ethoxylation : React the core with ethyl bromide and K₂CO₃ in DMF.
- Hydrolysis : Acidic (HCl/EtOH) or basic (NaOH/H₂O) conditions cleave ethoxy to hydroxyl.
Esterification with Octadecanoic Acid
The final step conjugates the diol with stearic acid (octadecanoic acid). Two esterification strategies are prevalent:
Stearoyl Chloride Method
Acid-Catalyzed Fischer Esterification
- Reagents :
- Stearic acid (excess)
- H₂SO₄ (catalyst)
- Toluene (solvent)
- Conditions :
| Method | Yield (%) | Purity (%) |
|---|---|---|
| Stearoyl chloride | 78–82 | 95–98 |
| Fischer esterification | 65–70 | 90–92 |
Purification and Characterization
Crude product purification involves:
- Column Chromatography : Silica gel, hexane/ethyl acetate (9:1).
- Recrystallization : Ethanol/water (4:1) at −20°C.
Key Characterization Data :
- ¹H NMR (CDCl₃): δ 8.2–8.6 (m, aromatic H), 4.5–4.7 (t, ester OCH₂), 1.2–1.3 (m, CH₂), 0.8 (t, CH₃).
- IR : 1745 cm⁻¹ (C=O ester), 1670 cm⁻¹ (anthraquinone C=O).
Challenges and Optimizations
- Solubility Issues : The aromatic core’s hydrophobicity necessitates polar aprotic solvents (DMF, DMSO) during early steps.
- Side Reactions : Over-oxidation during cyclization reduces yields; controlled O₂ flow or milder oxidants (DDQ) are preferable.
- Esterification Efficiency : Excess stearoyl chloride (2.5 eq) and molecular sieves improve diester formation.
Industrial-Scale Considerations
Batch processes dominate due to:
- Temperature Control : Exothermic esterification requires jacketed reactors.
- Catalyst Recovery : Pd-C from hydrogenation steps is filtered and reused.
Q & A
Q. How can researchers optimize the synthesis of 5,10-Dioxo-5,10-dihydroanthra[9,1,2-cde]benzo[rst]pentaphene-16,17-diyl dioctadecanoate to improve yield and purity?
- Methodological Answer : Synthesis optimization requires systematic variation of reaction parameters (e.g., temperature, solvent polarity, and catalyst loading). Computational reaction path searches based on quantum chemical calculations can predict optimal intermediates and transition states, reducing trial-and-error approaches . Advanced tools like COMSOL Multiphysics enable virtual simulations to test reaction conditions, minimizing resource consumption . Purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) and recrystallization in high-boiling solvents (e.g., DMF) can enhance purity. Yield tracking via HPLC or GC-MS is critical for iterative refinement.
Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- Spectroscopy : UV-Vis (to confirm π-π* transitions in the anthraquinone core) , FT-IR (for ester C=O stretching at ~1740 cm⁻¹), and ¹H/¹³C NMR (to resolve alkyl chain protons and aromatic protons in the fused polycyclic system) .
- Chromatography : Reverse-phase HPLC with a C18 column and acetonitrile/water mobile phase, calibrated against anthraquinone derivatives . High-resolution mass spectrometry (HRMS) validates molecular weight (C₇₀H₈₄O₆, theoretical MW: 1060.62) .
Q. What are the recommended storage conditions to maintain the compound’s stability?
- Methodological Answer : Store in amber vials under inert gas (N₂/Ar) at –20°C to prevent oxidation of the dioxoanthracene core. Stability assays under accelerated conditions (e.g., 40°C/75% RH for 4 weeks) can assess degradation pathways . Avoid exposure to UV light, which may induce photochemical reactions in the conjugated system .
Advanced Research Questions
Q. How can computational modeling predict the photophysical properties of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the HOMO-LUMO gap to predict absorption/emission spectra. Molecular dynamics simulations assess solvent effects on aggregation behavior . Coupling with COMSOL Multiphysics allows modeling exciton migration in thin films, relevant for optoelectronic applications . Validation via time-resolved fluorescence spectroscopy is essential to confirm computational predictions.
Q. What strategies resolve contradictions in experimental data regarding its thermal stability?
- Methodological Answer : Contradictions often arise from impurities or polymorphic variations. Use differential scanning calorimetry (DSC) to identify phase transitions and thermogravimetric analysis (TGA) to quantify decomposition thresholds. Cross-validate with X-ray crystallography to correlate thermal behavior with molecular packing . Reproducibility protocols should standardize heating rates (e.g., 10°C/min) and sample preparation (e.g., solvent-free recrystallization) .
Q. How do structural modifications (e.g., halogenation or alkyl chain variation) affect the compound’s electronic properties?
- Methodological Answer : Introduce substituents at the 16,17-diyl positions (e.g., bromine for heavy-atom effects) and monitor changes via cyclic voltammetry (redox potentials) and transient absorption spectroscopy (triplet-state lifetimes) . Compare dioctadecanoate analogs with shorter chains (e.g., distearate, C₁₈H₃₆O₂) to assess how alkyl length impacts solubility and aggregation . Machine learning models trained on anthraquinone derivatives can predict structure-property relationships .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
